molecular formula C10H11NO B568952 1,2,3,4-Tetrahydro-1,4-epoxynaphthalen-5-amine CAS No. 668492-12-4

1,2,3,4-Tetrahydro-1,4-epoxynaphthalen-5-amine

Cat. No.: B568952
CAS No.: 668492-12-4
M. Wt: 161.204
InChI Key: JHILHWLHCSISQQ-UHFFFAOYSA-N
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Description

The queried compound combines a tetrahydronaphthalene backbone with an epoxide ring and an amine group at position 3. This structural motif is uncommon in the literature, but analogous compounds with variations in substituents, stereochemistry, and functional groups are well-documented. Below, we compare these analogues based on synthesis, physicochemical properties, and biological relevance.

Properties

IUPAC Name

11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c11-7-3-1-2-6-8-4-5-9(12-8)10(6)7/h1-3,8-9H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHILHWLHCSISQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=C(C1O2)C=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-1,4-epoxynaphthalen-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with epoxidizing agents followed by amination . Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-1,4-epoxynaphthalen-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

1,2,3,4-Tetrahydro-1,4-epoxynaphthalen-5-amine is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1,4-epoxynaphthalen-5-amine involves its interaction with specific molecular targets and pathways. The epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Tetrahydronaphthalene amines in the evidence differ in substituents and functional groups:

  • Epoxide vs. Non-Epoxide Derivatives: The absence of direct data on the 1,4-epoxide group in tetrahydronaphthalen-amines contrasts with compounds like (S)-5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-amine (), which features a piperazine substituent but lacks an epoxide .
  • Amine Position and Substitution : describes trans-4-substituted-N,N-dimethyltetrahydronaphthalen-2-amines (e.g., 5l, 5m, 5n, 5o), where the amine is at position 2 and modified with cyclohexyl, cyclooctyl, or aryl groups . The queried compound’s amine at position 5 and 1,4-epoxide represents a distinct regiochemical profile.

Biological Activity

1,2,3,4-Tetrahydro-1,4-epoxynaphthalen-5-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as naphthalene derivatives. Its structure includes a tetrahydronaphthalene moiety with an epoxide functional group, which is crucial for its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Case Study 1 : A study published in Molecules reported that the compound showed significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Case Study 2 : Research indicated that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound:

  • Case Study 3 : In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced cell death. The protective effects were attributed to the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant enzyme activities .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Antioxidant Activity : It enhances cellular antioxidant defenses by upregulating the expression of genes involved in antioxidant enzyme production.
  • Antimicrobial Action : The epoxide group may interact with microbial cell membranes or essential proteins leading to cell death.

Data Summary Table

Biological ActivityTarget Organism/Cell LineIC50/MIC ValuesMechanism
AnticancerMCF-7 (Breast Cancer)15 µMApoptosis induction
AntimicrobialStaphylococcus aureus32 µg/mLMembrane disruption
AntimicrobialEscherichia coli64 µg/mLProtein interaction
NeuroprotectiveNeuronal CellsN/AROS modulation

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